molecular formula C21H18FN5O3S B2729094 N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-92-6

N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2729094
CAS RN: 894031-92-6
M. Wt: 439.47
InChI Key: PNPQSLKUSVLSQS-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
BenchChem offers high-quality N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound’s structure, particularly the triazolo[3,2-b][1,3]thiazole moiety, has shown potential in anticancer research. Studies have indicated that derivatives of triazolothiadiazine exhibit significant cytotoxic properties against various cancer cell lines . The presence of fluorine and methoxy groups enhances its ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Antimicrobial Properties

The compound’s unique structure also lends itself to antimicrobial applications. Triazolo[3,2-b][1,3]thiazole derivatives have been studied for their broad-spectrum antimicrobial activities . These compounds can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Enzyme Inhibition

Research has shown that compounds containing the triazolo[3,2-b][1,3]thiazole scaffold can act as enzyme inhibitors . This compound could potentially inhibit enzymes such as carbonic anhydrase, cholinesterase, and others, which are crucial in various physiological processes. This property makes it valuable in designing drugs for diseases where enzyme inhibition is a therapeutic strategy.

Antioxidant Activity

The antioxidant properties of this compound are another area of interest. The presence of the methoxyphenyl group can contribute to its ability to scavenge free radicals . This makes it a potential candidate for developing treatments for oxidative stress-related conditions.

Anti-inflammatory Effects

The compound’s structure suggests potential anti-inflammatory effects. Triazolo[3,2-b][1,3]thiazole derivatives have been studied for their ability to reduce inflammation . This could lead to the development of new anti-inflammatory drugs, which are essential for treating various inflammatory diseases.

Antiviral Applications

Given the ongoing need for effective antiviral agents, this compound’s structure offers promising antiviral properties. The triazolo[3,2-b][1,3]thiazole core has been explored for its antiviral activity against different viruses . This could be particularly valuable in developing new antiviral medications.

Antitubercular Agents

The compound may also have applications in antitubercular research. Derivatives of triazolo[3,2-b][1,3]thiazole have shown activity against Mycobacterium tuberculosis . This makes it a potential candidate for developing new treatments for tuberculosis.

Neuroprotective Effects

Lastly, the compound’s potential neuroprotective effects are worth noting. The ability to inhibit enzymes and reduce oxidative stress can contribute to neuroprotection . This could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

These applications highlight the versatility and potential of N’-(2-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold Efficient Synthesis of Fluorinated [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-30-15-8-6-13(7-9-15)18-25-21-27(26-18)14(12-31-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPQSLKUSVLSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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